molecular formula C8H10F3N3S B7762223 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide

Cat. No.: B7762223
M. Wt: 237.25 g/mol
InChI Key: OYTOGZZACQKRKK-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide is a compound known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with a trifluoromethyl group, renders it an intriguing subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. A common method involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and finally, the butanethioamide moiety. The synthesis typically starts with commercially available starting materials and involves several steps, including cyclization, substitution, and functional group transformations under controlled conditions.

Industrial Production Methods: For large-scale production, optimizing reaction conditions is crucial. Industrial methods often employ flow chemistry techniques to ensure consistent yield and quality. Catalysts and reagents are selected based on cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of sulfide to sulfoxide or sulfone.

  • Reduction: : Transformation of nitro groups to amines.

  • Substitution: : Replacement of functional groups on the pyrazole ring.

Common Reagents and Conditions: Reactions involving this compound often require:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products: Reactions yield various products, such as:

  • Sulfoxides and sulfones from oxidation.

  • Primary amines from reduction.

  • Halogenated derivatives from substitution.

Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology

  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its therapeutic potential in treating diseases through enzyme modulation.

  • Investigated as a scaffold for drug design.

Industry

  • Utilized in the development of specialty chemicals.

  • Evaluated for its role in agricultural chemicals.

Molecular Targets and Pathways

  • Interacts with specific enzymes, inhibiting or modulating their activity.

  • Engages in binding with biological targets such as receptors or proteins.

  • Alters metabolic pathways by affecting enzyme function.

Unique Characteristics

  • The presence of a trifluoromethyl group enhances its stability and lipophilicity.

  • The pyrazole ring provides a robust framework for chemical modifications.

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole: Lacks the butanethioamide group.

  • 3-(methylthio)-1H-pyrazole: Lacks the trifluoromethyl group.

  • 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure with a different substituent.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOGZZACQKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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